2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
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Overview
Description
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a brominated heterocyclic aromatic organic compound It belongs to the class of pyridine derivatives and features a bromine atom at the 2-position and a carboxylic acid group at the 3-position of the cyclopenta[b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors, such as 2-bromopyridine derivatives, followed by functional group modifications to introduce the carboxylic acid moiety.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and reagents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid: This compound is similar but lacks the bromine atom.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid: This is the non-brominated version of the compound.
Uniqueness: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts.
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-8-6(9(12)13)4-5-2-1-3-7(5)11-8/h4H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJPNWHCPKVXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368144-86-8 |
Source
|
Record name | 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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